molecular formula C19H28N2O4 B13950688 Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate CAS No. 220031-84-5

Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13950688
CAS No.: 220031-84-5
M. Wt: 348.4 g/mol
InChI Key: GSOWHJDTOKJWCJ-UHFFFAOYSA-N
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Description

Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C19H28N2O4. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of signal transduction processes or the modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate
  • tert-Butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both the benzyl and Boc groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development .

Properties

CAS No.

220031-84-5

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-12-16-10-7-11-21(13-16)18(23)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)

InChI Key

GSOWHJDTOKJWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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